molecular formula C16H17N5O B12161632 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide

Cat. No.: B12161632
M. Wt: 295.34 g/mol
InChI Key: UAUGBVKNRJBYKR-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both triazolo and pyridine rings, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide typically involves a multi-step process:

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or triazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It is studied for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Medicine

In medicine, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets play a crucial role.

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide stands out due to its specific structural features and the resulting biological activities. Its unique combination of triazolo and pyridine rings provides distinct reactivity and interaction profiles, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H17N5O/c1-12-6-4-7-13(17-12)18-16(22)10-5-9-15-20-19-14-8-2-3-11-21(14)15/h2-4,6-8,11H,5,9-10H2,1H3,(H,17,18,22)

InChI Key

UAUGBVKNRJBYKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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